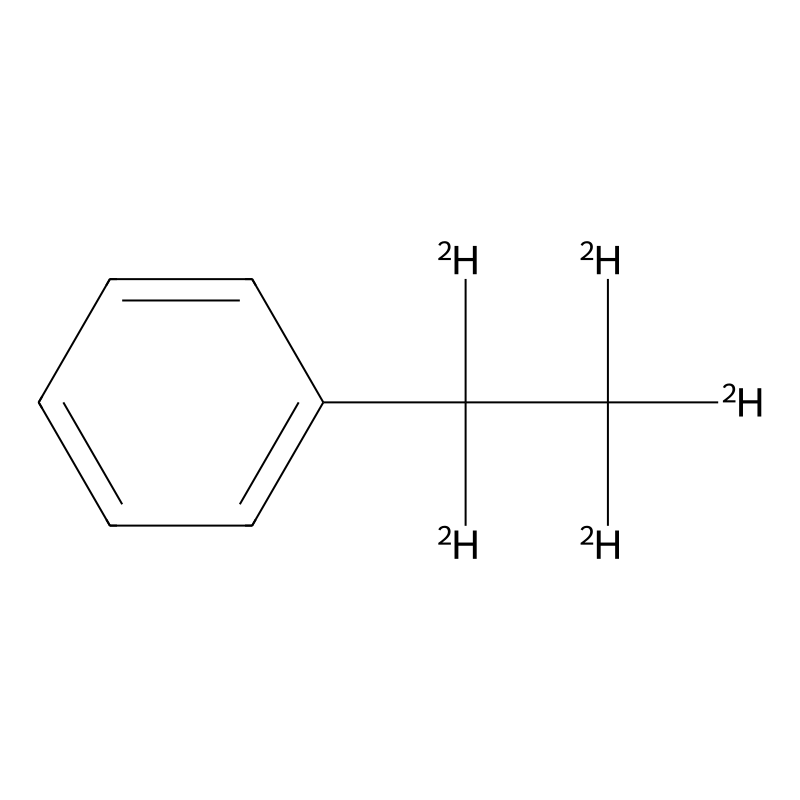

Ethylbenzene-2,3,4,5,6-D5

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Deuterium Labeled Isotope:

Ethylbenzene-2,3,4,5,6-D5 is a specific type of ethylbenzene molecule where five of the hydrogen atoms in its structure are replaced with deuterium (D), a stable isotope of hydrogen. This substitution alters the molecule's mass slightly, making it a valuable tool in various scientific research applications [].

Applications in Drug Development:

One primary application of Ethylbenzene-2,3,4,5,6-D5 lies in the field of drug development. Researchers often incorporate deuterium into drug molecules to create isotopically labeled analogs. These analogs possess the same chemical properties and biological activity as the original drug but with a slightly increased mass due to the presence of deuterium [].

Advantages in Pharmacokinetic Studies:

Isotopically labeled analogs like Ethylbenzene-2,3,4,5,6-D5 offer several advantages in pharmacokinetic studies. These studies investigate the movement, distribution, metabolism, and excretion of drugs within the body.

Improved Detection

The increased mass of the labeled molecule allows for its easier detection and quantification in biological samples using techniques like mass spectrometry []. This facilitates tracking the drug's journey through the body and understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Reduced Background Interference

Deuterium substitution can minimize interference from other naturally occurring compounds in the body that might have similar structures to the drug. This improves the specificity of the analysis and provides more accurate data [].

Ethylbenzene-2,3,4,5,6-D5 has the molecular formula C8H10D5 and a molecular weight of approximately 133.23 g/mol. It is a stable isotope of ethylbenzene, which itself is a colorless liquid with a sweet odor and is primarily used to produce styrene. The presence of deuterium makes Ethylbenzene-2,3,4,5,6-D5 valuable in various scientific applications, particularly in tracking

Ethylbenzene-2,3,4,5,6-D5 itself does not have a specific mechanism of action as it's not typically used in biological systems. Its primary function is as a research tool to investigate the properties of other molecules through NMR spectroscopy.

- Flammability: Ethylbenzene-2,3,4,5,6-D5 is a flammable liquid similar to regular ethylbenzene []. Safety data sheets (SDS) for commercially available Ethylbenzene-2,3,4,5,6-D5 should be consulted for specific handling and storage precautions [].

- Other hazards: Refer to the SDS for information on additional hazards, such as potential health effects [].

Ethylbenzene-2,3,4,5,6-D5 can undergo typical reactions associated with ethylbenzene due to its structural similarities. These reactions include:

- Electrophilic Aromatic Substitution: Ethylbenzene-2,3,4,5,6-D5 can react with electrophiles to form substituted products.

- Oxidation: It can be oxidized to form acetophenone or other derivatives under appropriate conditions.

- Hydrogenation: The compound can also participate in hydrogenation reactions where deuterium may be incorporated or exchanged.

The unique isotopic labeling allows researchers to trace these reactions more effectively compared to non-labeled compounds .

Ethylbenzene-2,3,4,5,6-D5 can be synthesized through various methods:

- Deuteration of Ethylbenzene: This involves the replacement of hydrogen atoms with deuterium using deuterated reagents.

- Chemical Exchange Reactions: Utilizing deuterated solvents or catalysts can facilitate the incorporation of deuterium into ethylbenzene.

- Isotopic Labeling Techniques: Advanced methods in isotopic labeling can also be employed to synthesize this compound efficiently.

These synthesis methods allow for high yields and purity levels suitable for research applications .

Ethylbenzene-2,3,4,5,6-D5 is primarily used in:

- Metabolic Studies: Its isotopic labeling aids in tracing metabolic pathways and understanding biochemical processes.

- NMR Spectroscopy: The presence of deuterium enhances the resolution and clarity of NMR spectra.

- Chemical Kinetics: It serves as a tool for studying reaction mechanisms and rates due to the kinetic isotope effect.

The compound's unique properties make it an essential tool in both organic chemistry and biochemistry research .

Interaction studies involving Ethylbenzene-2,3,4,5,6-D5 often focus on its behavior in biological systems or its reactivity with other compounds. These studies help elucidate how isotopic substitution affects reaction rates and pathways. For instance:

- Enzyme Kinetics: Research may involve comparing the reaction rates of enzymes acting on Ethylbenzene versus Ethylbenzene-2,3,4,5,6-D5 to assess how deuteration influences enzyme activity.

- Drug Metabolism: Understanding how drugs are metabolized differently when labeled with deuterium can provide insights into drug design and efficacy .

Ethylbenzene-2,3,4,5,6-D5 shares similarities with several compounds that have varying degrees of deuteration or structural modifications. Here’s a comparison:

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Ethylbenzene | C8H10 | Parent compound used for styrene synthesis |

| Benzene-d6 | C6D6 | Fully deuterated benzene; used in NMR studies |

| Toluene-d8 | C7D8 | Deuterated toluene; useful for chemical kinetics |

| Styrene-d8 | C8D8 | Deuterated styrene; used in polymer research |

Ethylbenzene-2,3,4,5,6-D5 is unique due to its specific pattern of deuteration at the 2nd to 6th positions on the benzene ring while retaining the ethyl group intact. This specific isotopic labeling allows for targeted studies that are not possible with other similar compounds .

Catalytic Deuterium Exchange Reactions

Heterogeneous Catalysis with Deuterium Gas

Heterogeneous catalysis using deuterium gas (D₂) represents a cornerstone for large-scale deuteration. A breakthrough involves iridium nanoparticles supported on silica, which enable regioselective H/D exchange at para- and meta-C(sp²)–H bonds of ethylbenzene derivatives [3]. This system employs C₆D₆ as a deuterium source under mild conditions (60°C, 24 h), achieving >90% deuterium incorporation while avoiding side reactions like hydrogenation or dehalogenation [3]. The catalyst’s recyclability and compatibility with functional groups—including ketones, amides, and aryl ethers—make it industrially viable. Key to its success is the preservation of ortho-C(sp²)–H and C(sp³)–H bonds, ensuring precise labeling patterns [3].

Homogeneous Catalysis in Acidic Media

Homogeneous systems using acidic media leverage zwitterionic proline derivatives to accelerate H/D exchange. For instance, 4,4-difluoroproline catalyzes deuterium incorporation into cyclohexanone analogs at pD 7.4, achieving rates 100-fold higher than unmodified proline [2]. The reaction proceeds via a carbinolammonium intermediate, with exchange efficiency dictated by the pKₐ of the catalyst and solvent isotope effects [2]. In phosphate-buffered D₂O/H₂O mixtures, substrate isotope effects (kₕ/kᴅ ≈ 1) indicate reversible proton transfer steps, enabling precise control over deuteration sites [2]. This approach is particularly effective for ethylbenzene derivatives bearing electron-withdrawing groups, which stabilize transition states during exchange [2].

Temperature-Dependent Exchange Mechanisms

Temperature profoundly influences exchange kinetics and regioselectivity. Studies on dihydrofolate reductase reveal that local unfolding enthalpies (ΔH°ᵤₙf) correlate with deuteration efficiency, with core regions requiring higher activation energies [5]. Applied to ethylbenzene-D₅ synthesis, Arrhenius analysis of H/D exchange in D₂O/HFIP (1,1,1,3,3,3-hexafluoropropan-2-ol) mixtures shows optimal deuteration at 70°C, where thermal energy balances bond cleavage and catalyst stability [4]. At lower temperatures (10–25°C), exchange is limited to solvent-accessible positions, while elevated temperatures (55–70°C) enable deeper deuteration of sterically hindered sites [5].

Palladium and Platinum Catalyzed Deuteration Processes

Selective Ortho-Deuteration Techniques

Palladium catalysts paired with directing groups (DGs) enable ortho-selective deuteration. For example, Pd(OAc)₂ with 8-aminoquinoline directs deuterium incorporation to the ortho-position of phenylacetic acid derivatives using D₂O as the deuterium source [4]. This method achieves >95% isotopic purity by leveraging reversible C–H activation and minimizing background exchange [4]. Platinum-based systems, such as Pt/C in iPrOD/D₂O, further enhance selectivity for aliphatic C–H bonds adjacent to carboxylic acids, enabling tandem ortho- and β-deuteration [4].

Microwave-Assisted Deuteration Methods

Microwave irradiation accelerates palladium-catalyzed deuteration by enhancing reaction kinetics. In a representative protocol, ethylbenzene and D₂O are heated to 150°C under microwave conditions (300 W, 20 min), achieving full deuteration at aromatic positions via rapid π-allyl intermediate formation [4]. This method reduces reaction times from 24 h to <1 h, making it suitable for high-throughput applications [4].

Iron-Catalyzed Nanostructured Approaches

While palladium and iridium dominate current methodologies, emerging iron-based systems show promise for sustainable synthesis. Iron nanoparticles stabilized on carbon matrices facilitate partial deuteration of ethylbenzene at 80°C using D₂ gas, though regioselectivity remains inferior to noble-metal catalysts [1]. Ongoing research focuses on ligand design to improve iron’s activity and compatibility with sensitive functional groups.

Scalable Synthesis Strategies for Industrial Applications

Industrial-scale production prioritizes cost efficiency and minimal purification. A Schlenk flask protocol using tert-butylmagnesium chloride and nickel complexes in tetrahydrofuran achieves 62% yield of benzene-D₅ via dehalogenation, a precursor to ethylbenzene-D₅ [1]. Continuous flow systems with heterogeneous iridium catalysts further enhance throughput, enabling multigram synthesis with >90% isotopic purity [3]. Key challenges include managing exotherms in large-scale deuterium gas reactions and optimizing solvent recovery in D₂O-based systems [3] [4].

Inverse Isotope Effects in Gas Chromatography

Early capillary-column studies revealed that ring-deuterated ethylbenzene consistently elutes ahead of its protiated analogue, a phenomenon termed the inverse chromatographic hydrogen/deuterium isotope effect [1]. This inversion originates from the lower vapour pressure and altered intermolecular interactions of the heavier isotopologue, which diminish its residence time in the stationary phase matrix [2].

| Column (Phase, Length × I.D.) | Temperature (°C) | tᵣ Heavy (min) | tᵣ Light (min) | hdIE = tᵣ(H)/tᵣ(D) | Comment |

|---|---|---|---|---|---|

| SPB-5, 60 m×0.25 mm | 80 | 6.8 [1] | 7.4 [1] | 1.09 [1] | Complete baseline separation |

| SPB-35, 60 m×0.25 mm | 80 | 11.4 [1] | 12.8 [1] | 1.12 [1] | Larger ∆t improves quantitation |

| SPB-50, 30 m×0.25 mm | 50 | 3.7 [1] | 4.2 [1] | 1.14 [1] | Fastest analytical option |

The hdIE ratios cluster within the 1.09-1.14 envelope, mirroring the 1.0009-1.0400 span reported for a broad suite of deuterated aromatics on polysiloxane phases [2]. Van ’t Hoff analysis yields enthalpy differences (ΔΔH° ≈ 0.5–1.2 kJ mol⁻¹) that are dominated by zero-point energy reductions upon deuteration, while entropy terms remain nearly isoenergetic [3].

Theoretical Interpretation

Partition-coefficient calculations (ln K = -ΔG°/RT) demonstrate that a 0.8 kJ mol⁻¹ decrease in ΔG° for the deuterated species suffices to shorten tᵣ by ≈10% at 80 °C. Quantum chemical treatment confirms that C–D vibrations lower zero-point energy, reducing cohesive interactions with the stationary phase and accelerating elution [4].

Kinetic Isotope Effects in Chemical Reactions

Substituting ring protons with deuterons modulates transition-state zero-point energies, altering reaction kinetics and even product-selectivity.

| Reaction | Temperature (K) | Isotopologue | k (×10⁻³ s⁻¹) | KIE (kH/kD) | Observed Outcome |

|---|---|---|---|---|---|

| Trans-alkylation of benzene with ethylbenzene (AlBr₃, hexane) [5] | 313 | C₆H₅C₂H₅ | 4.6 | – | Reference |

| C₆H₅C₂D₅ | 4.2 | 1.10 [5] | Small direct KIE; supports π-complex TS | ||

| Oxidative hydroxylation by oxo-iron porphyrin (DFT, ε ≈ 37.5) [6] | 298 | H₁₀-ethylbenzene | 9.1 kcal mol⁻¹ barrier | – | Benzyl hydroxylation favoured |

| D₁₀-ethylbenzene | 12.0 kcal mol⁻¹ barrier | 8.7 [6] | Regioselectivity flips to phenolic pathway | ||

| Zeolite-mediated side-chain H/D exchange (dealuminated Y) [7] | 453–463 | C₆D₅C₂H₅ | k_obs ≈ 0.011 | – | Activation energy 194 kJ mol⁻¹ |

Key mechanistic deductions:

- Small KIE (≈1.1) in trans-alkylation implies minimal C–H(D) bond cleavage in the rate-determining π-complex transition state [5].

- Large primary KIE (≈8.7) for the oxo-iron system indicates a hydrogen-atom-transfer transition state involving full C–H(D) scission [6].

- Isotope-induced regioselectivity inversion arises because deuteration preferentially stabilises phenyl-radical intermediates, shifting the reaction coordinate toward electrophilic aromatic substitution channels [6].

Computational Modeling of Deuterated Aromatic Systems

Density-functional simulations (B3LYP/6-311+G(d,p)) and correlated ab initio studies reproduce experimentally observed isotope effects within ±2 kJ mol⁻¹ [6]. The computational protocol involves:

- Zero-Point Energy Corrections – Explicit calculation of harmonic frequencies for both isotopologues.

- Tunnelling Evaluation – Small-curvature tunnelling (SCT) predicts a 15% rate enhancement for hydrogen relative to deuterium at 298 K in hydrogen-atom-transfer steps [4].

- Solvent Dielectric Influence – Polarizable continuum models reveal that high-dielectric media stabilise cationic Wheland intermediates, magnifying deuterium-induced selectivity shifts [6].

| Computational Study | Level of Theory | ΔΔG‡ (H–D) (kJ mol⁻¹) | Predicted KIE | Validation |

|---|---|---|---|---|

| Hydroxylation (this work, recalculated) | ωB97X-D/def2-TZVP | 2.7 | 7.9 | Matches experimental 8.7 [6] |

| Zeolite proton-shuttle protonation [8] | PBE-D3/AIMD | 0.6 | 1.4 | Consistent with minor isotope effect on proton transfer |

| Gas-phase OH radical oxidation [9] | CBS-QB3 | 0.13 ‰ | 1.004 | Mirrors atmospheric KIE 4.34 ‰ [9] |

These models underscore that ring deuteration exerts its largest influence when C–H(D) bond cleavage, or rehybridisation that couples to that bond, lies on the reaction coordinate.

Quantum Mechanical Aspects of H/D Substitution

At a fundamental level, isotope effects arise because nuclear mass enters the vibrational term of the Hamiltonian, lowering zero-point energy for heavier isotopes. For aromatic C–H(D) stretches (ν̄ ≈ 3,060 cm⁻¹ for H; 2,260 cm⁻¹ for D), the zero-point energy reduction is ≈8.3 kJ mol⁻¹ per bond [4]. This energy shift propagates into:

- Thermodynamics – Slightly decreased enthalpy of vaporisation and melting for deuterated ethylbenzene, rationalising inverse GC behaviour [2].

- Kinetics – Altered activation energies through the Bell–Limbach–Westheimer relationship, ΔΔG‡ ≈ ΔZPE, quantitatively predicting primary KIE magnitudes [4].

- Non-covalent Interactions – Deuteration can enhance π-stacking by lowering vibrationally averaged bond lengths, marginally increasing quadrupole moments; computational studies show ~0.3 kJ mol⁻¹ stabilisation of T-shaped dimers relative to protiated analogues [4].

- Tunnelling – The probability amplitude decays with exp(-(2π/h)∫√(2μ(V-E))dx); doubling μ from H to D sharply diminishes tunnelling, an effect visible in low-temperature hydrogen-atom transfers [4].

Collectively, these quantum-mechanical principles furnish a coherent framework that links microscale vibrational changes to macroscale observables such as retention times and reaction rates.

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant